4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H23ClN2O3 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
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Biological Activity
4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name, tert-butyl 4-[(5-chloro-2-hydroxyphenyl)methyl]piperazine-1-carboxylate, is a chemical compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23ClN2O3
- Molecular Weight : 326.82 g/mol
- CAS Number : 2206608-34-4
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on neuroprotection and antioxidant properties. It has been studied for its potential to mitigate oxidative stress, particularly in neurodegenerative contexts.
Neuroprotective Effects
A study investigated the effects of a closely related compound, LX009, which has a similar structure to this compound. The study demonstrated that LX009 significantly reduced cell apoptosis in mouse Neuro 2A neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) and reperfusion (RP) injury. Key findings include:
- Reduction of Oxidative Stress : LX009 decreased intracellular reactive oxygen species (ROS) production and improved mitochondrial membrane potential (MMP).
- Mechanistic Insights : The compound enhanced the phosphorylation of Akt and upregulated nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), indicating a protective mechanism against oxidative damage .
Research Findings and Case Studies
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Properties : By reducing ROS levels, it protects cellular components from oxidative damage.
- Neuroprotective Pathways : Activation of Nrf2 signaling leads to increased expression of cytoprotective genes.
- Cellular Survival Pathways : Phosphorylation of Akt suggests involvement in survival signaling pathways critical for neuronal health.
Properties
IUPAC Name |
tert-butyl 4-[(5-chloro-2-hydroxyphenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)11-12-10-13(17)4-5-14(12)20/h4-5,10,20H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLFSTYJYMKCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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